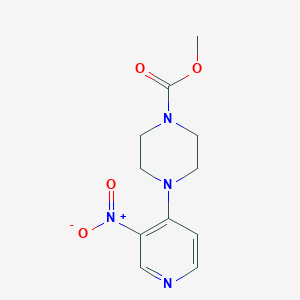

Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate

Descripción general

Descripción

Métodos De Preparación

The synthesis of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate typically involves the following steps :

Cyclization of 1,2-diamine derivatives: The initial step involves the cyclization of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.

Nucleophilic substitution: The protected piperazine is then subjected to nucleophilic substitution reactions to introduce the nitropyridine moiety.

Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Análisis De Reacciones Químicas

Nitro Group Reduction

Catalytic hydrogenation reduces the nitro group to an amine:

-

Produces methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate , a precursor for bioactive molecules.

-

Reaction conditions: 1 atm H₂, RT, 6–12 h (quantitative yield).

Ester Hydrolysis

The methyl ester undergoes hydrolysis in acidic/basic media:

-

Yields 4-(3-nitropyridin-4-yl)piperazine-1-carboxylic acid , useful for further derivatization.

Coupling Reactions

The pyridine and piperazine moieties participate in cross-coupling reactions:

| Reaction | Reagents/Conditions | Application | Source |

|---|---|---|---|

| Suzuki coupling | Aryl boronic acids, Pd(PPh₃)₄, base | Biaryl derivatives for drug design | |

| Ullmann coupling | CuI, ligand, aryl halides | N-arylpiperazine analogs |

-

Suzuki-Miyaura reactions enable diversification of the pyridine ring for kinase inhibitor development .

-

Ullmann-type couplings modify the piperazine nitrogen for receptor-targeted compounds .

Stability and Reactivity

-

pH-dependent hydrolysis : The ester group hydrolyzes rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions.

-

Thermal stability : Stable up to 150°C; decomposition observed at higher temperatures (TGA data).

-

Solubility :

-

Polar solvents: >50 mg/mL in DMSO, methanol.

-

Non-polar solvents: <1 mg/mL in hexane.

-

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate is primarily recognized for its potential as a pharmaceutical intermediate. It is often involved in the synthesis of various bioactive compounds, particularly those targeting specific biological pathways.

Synthesis of Anticancer Agents

The compound has been utilized in the synthesis of several anticancer drugs. For instance, derivatives of piperazine have shown efficacy against various cancer cell lines by inhibiting specific kinases, which are crucial in cancer proliferation and survival. The structural features of this compound allow for modifications that enhance its potency and selectivity towards cancer targets, such as cyclin-dependent kinases (CDKs) .

Role in Drug Formulation

It plays a role in drug formulation processes, particularly in the development of formulations that require precise impurity profiling. For example, it is used in the quality control of drugs like Palbociclib, where it helps to ensure compliance with regulatory standards during production . This aspect is crucial for maintaining the therapeutic efficacy and safety of pharmaceutical products.

Pharmacological Applications

The pharmacological properties of this compound are noteworthy, particularly its interaction with biological targets.

Inhibition of Enzymes

Research indicates that this compound exhibits inhibitory activity against various enzymes involved in drug metabolism and resistance mechanisms. Its ability to modulate the activity of efflux pumps can potentially reverse multidrug resistance (MDR) in cancer cells . This property makes it a candidate for combination therapies aimed at enhancing the effectiveness of existing chemotherapeutics.

Neuropharmacological Effects

There is emerging evidence suggesting that piperazine derivatives can influence neurotransmitter systems, particularly serotonin and dopamine pathways. This could have implications for treating neurological disorders such as depression and anxiety . this compound may serve as a scaffold for developing new antidepressants or anxiolytics.

Mecanismo De Acción

The mechanism of action of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways . The nitropyridine moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound can interact with DNA and proteins, affecting cellular processes and potentially leading to anticancer activity.

Comparación Con Compuestos Similares

Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as :

1-Methyl-4-(6-nitropyridin-3-yl)piperazine: This compound has a similar structure but with the nitro group in a different position, leading to different chemical properties and biological activities.

1-Methyl-4-(3-nitrophenyl)piperazine: This compound has a phenyl ring instead of a pyridine ring, resulting in different reactivity and applications.

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the piperazine and nitropyridine moieties, which confer distinct chemical and biological properties.

Actividad Biológica

Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperazine core substituted with a nitropyridine moiety. This structural configuration is significant for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H14N4O2 |

| Molecular Weight | 246.26 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

The biological activity of this compound has been linked to several mechanisms:

- Urease Inhibition : Recent studies have shown that compounds with similar structures exhibit inhibitory activity against urease, an enzyme associated with Helicobacter pylori, a pathogen linked to gastric ulcers. The compound demonstrated an IC50 value indicative of moderate inhibition, suggesting potential therapeutic applications in treating infections caused by this bacterium .

- Kinase Inhibition : The compound may also interact with various kinases, which are critical in cell signaling pathways. For instance, piperazine derivatives have been reported to selectively inhibit CDK4/6, which are vital for cell cycle regulation and cancer progression .

In Vitro Studies

In vitro evaluations have assessed the compound's efficacy against different biological targets:

- Urease Activity : In a study focusing on urease inhibitors, this compound showed promising results with an IC50 value that indicates effective inhibition compared to other derivatives .

- Antimicrobial Activity : The compound's antimicrobial properties were evaluated against Mycobacterium tuberculosis. In related studies, piperazine derivatives exhibited significant anti-tubercular activity, suggesting that this compound could have similar effects .

Case Studies

- Case Study on Urease Inhibition : A series of pyridylpiperazine-based carbodithioates were synthesized and tested for urease inhibition. Among these, methyl 4-(3-nitropyridin-4-yl)piperazine derivatives exhibited varied degrees of inhibitory activity, highlighting the importance of substituent positioning on the piperazine ring for enhancing biological efficacy .

- Cancer Cell Line Studies : The compound's potential as a therapeutic agent was explored in cancer cell lines where piperazine derivatives showed selective inhibition of cancer cell proliferation through modulation of kinase activity .

Propiedades

IUPAC Name |

methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c1-19-11(16)14-6-4-13(5-7-14)9-2-3-12-8-10(9)15(17)18/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWQEOVBJOKTJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)C2=C(C=NC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.